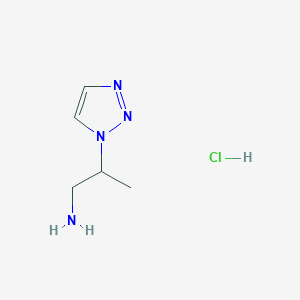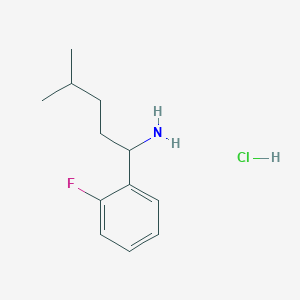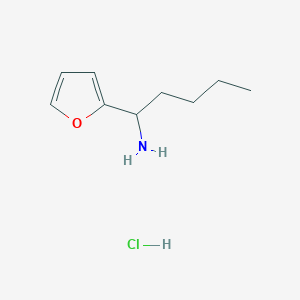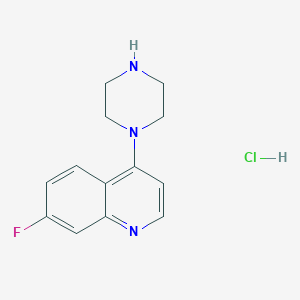
7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride
Overview
Description
7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is a chemical compound belonging to the class of fluoroquinolones Fluoroquinolones are known for their broad-spectrum antibacterial activity This compound is characterized by the presence of a fluorine atom at the 7th position and a piperazine ring at the 4th position of the quinoline core structure
Mechanism of Action
Target of Action
The primary targets of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride are bacterial DNA gyrase and topoisomerase IV . These are key enzymes for DNA replication in bacteria, making them crucial targets for antibacterial activity .
Mode of Action
This compound inhibits bacterial DNA synthesis by blocking the subunit A of the DNA gyrase enzyme, as well as affecting the bacterial cell wall . This disruption of DNA replication and cell wall integrity leads to the death of the bacterial cells.
Biochemical Pathways
The compound’s action on DNA gyrase and topoisomerase IV disrupts the normal replication process of the bacterial DNA . This disruption can lead to the cessation of bacterial growth and eventually bacterial cell death. The compound also affects the bacterial cell wall, further compromising the bacteria’s ability to survive .
Pharmacokinetics
The pharmacokinetics of this compound involve its accumulation in phagocytic cells and its susceptibility to efflux transporters . The compound accumulates rapidly into eukaryotic cells and is active against intracellular bacteria . It remains a substrate for efflux by mrp4, a major mechanism conferring resistance .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and the death of bacterial cells . This is achieved through the disruption of DNA replication and the compromise of the bacterial cell wall .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, experiments investigating the influence of pH on drug accumulation have shown that the compound’s accumulation can vary depending on the pH of the environment .
Biochemical Analysis
Biochemical Properties
7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for DNA replication . These interactions inhibit the enzymes’ activity, leading to antibacterial effects. Additionally, the compound has been observed to interact with efflux transporters such as Mrp4, affecting its accumulation within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting bacterial DNA replication, which leads to cell death in bacterial cells . In mammalian cells, the compound’s interaction with efflux transporters affects its intracellular concentration and distribution
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with bacterial DNA gyrase and topoisomerase IV . These interactions inhibit the enzymes’ ability to replicate DNA, leading to the disruption of bacterial cell division and growth. Additionally, the compound’s interaction with efflux transporters like Mrp4 influences its intracellular concentration and effectiveness .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to reduced efficacy over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without notable adverse effects . At higher doses, toxic effects such as cellular toxicity and adverse reactions have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its antibacterial activity. The compound interacts with enzymes such as bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication . These interactions disrupt the normal metabolic processes of bacterial cells, leading to cell death. Additionally, the compound’s interaction with efflux transporters affects its metabolic flux and intracellular concentration .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to interact with efflux transporters like Mrp4, which affects its intracellular accumulation and distribution . This interaction can influence the compound’s localization within specific tissues and its overall effectiveness.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound has been observed to localize in the soluble fraction of cells, indicating its distribution within the cytoplasm . This localization is influenced by its interactions with efflux transporters and other cellular components, which can affect its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroquinoline.
Piperazine Substitution: The 7-fluoroquinoline is then reacted with piperazine under controlled conditions to introduce the piperazine moiety at the 4th position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
The reaction conditions often include the use of solvents like chloroform or dichloromethane and catalysts to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antibacterial properties and its interactions with biological systems.
Medicine: Research is ongoing to explore its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other fluoroquinolone derivatives
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substitution patterns.
Norfloxacin: Similar in structure but lacks the piperazine ring.
Ofloxacin: Contains a different substituent at the 4th position of the quinoline ring.
Uniqueness
7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring enhances its ability to interact with bacterial enzymes and increases its overall potency .
Properties
IUPAC Name |
7-fluoro-4-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3.ClH/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBUDLMCELSBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


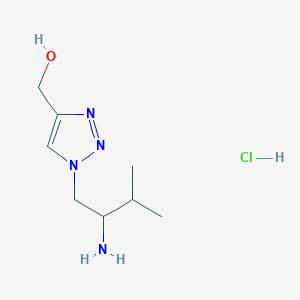


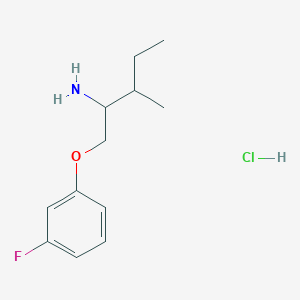
![3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1445756.png)
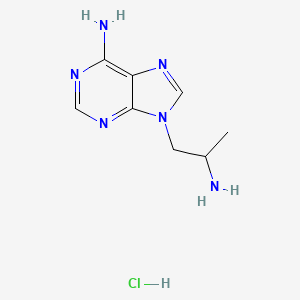
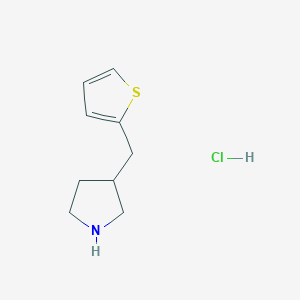


![Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B1445765.png)

